1,3,5-Tri(3-pyridyl)-1,5-pentanoate

Vue d'ensemble

Description

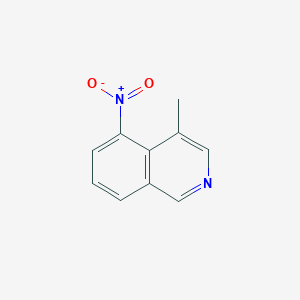

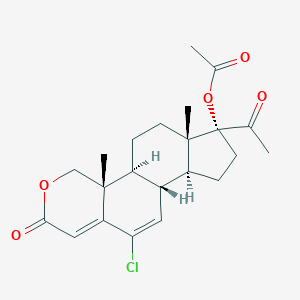

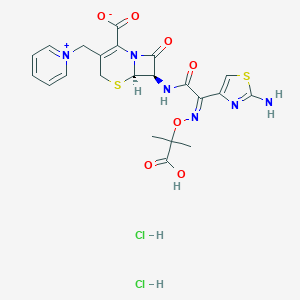

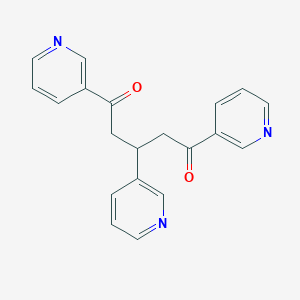

1,3,5-Tri(3-pyridyl)-1,5-pentanoate, commonly referred to as TPPA, is a versatile organic compound with a wide range of applications in scientific research. It is a small molecule that is composed of three pyridyl groups and one pentanoate group. TPPA is a colorless solid at room temperature and is insoluble in water. It is a relatively stable compound and is used in a variety of applications in the scientific community.

Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

1,3,5-Tri(3-pyridyl)-1,5-pentanoate: has been utilized in the development of OLEDs . The compound’s ability to form homojunction-like structures in OLEDs allows for efficient light emission. This is particularly useful in creating sky-blue OLEDs with high external quantum efficiency, which is a significant advancement in display technology .

Circularly Polarized Electroluminescence

Another application is in the field of circularly polarized electroluminescence . Materials incorporating 1,3,5-Tri(3-pyridyl)-1,5-pentanoate can produce circularly polarized light, which has potential uses in 3D displays and advanced optical devices .

Aggregation-Induced Emission (AIE)

The compound’s unique structure facilitates aggregation-induced emission , a phenomenon where the emission of light is enhanced when molecules aggregate. This property is beneficial for creating highly efficient luminescent materials used in various applications, including bioimaging and sensors .

Thermally Activated Delayed Fluorescence (TADF)

In the context of TADF, 1,3,5-Tri(3-pyridyl)-1,5-pentanoate plays a crucial role in the development of materials that can harvest triplet excitons for light emission. This leads to highly efficient OLEDs with low power consumption, which is vital for sustainable technology .

Exciton-Blocking Layers

The compound is instrumental in forming exciton-blocking layers in OLEDs. These layers prevent the quenching of excitons, thereby increasing the efficiency and lifespan of the OLEDs. This application is critical for producing long-lasting electronic displays .

Conformational Engineering

1,3,5-Tri(3-pyridyl)-1,5-pentanoate: is used in conformational engineering to create stable enantiomers that display TADF. This approach allows for the fine-tuning of the material’s optoelectronic properties, leading to the creation of more efficient and versatile OLEDs .

Optoelectronic Device Fabrication

Lastly, the compound’s solubility and neat film homogeneity make it an excellent candidate for solution-processed optoelectronic devices. This facilitates the production of OLEDs and other electronic devices through cost-effective manufacturing processes .

Propriétés

IUPAC Name |

1,3,5-tripyridin-3-ylpentane-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c24-19(16-5-2-8-22-13-16)10-18(15-4-1-7-21-12-15)11-20(25)17-6-3-9-23-14-17/h1-9,12-14,18H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZCWKXSMMCGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CC(=O)C2=CN=CC=C2)CC(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477655 | |

| Record name | 1,3,5-Tri(3-pyridyl)-1,5-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tri(3-pyridyl)-1,5-pentanoate | |

CAS RN |

94678-45-2 | |

| Record name | 1,3,5-Tri(3-pyridyl)-1,5-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.